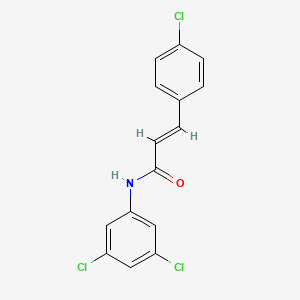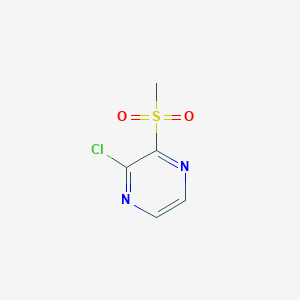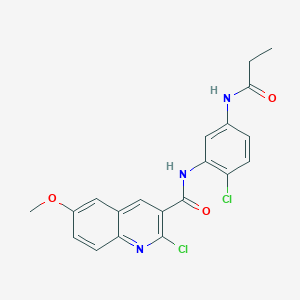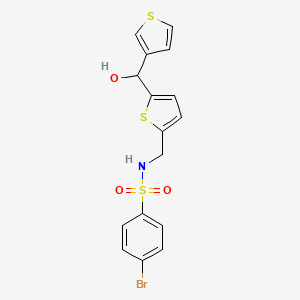![molecular formula C12H12O B2730205 Benzo(3,4)bicyclo[3.2.1]octen-2-one CAS No. 5387-19-9](/img/structure/B2730205.png)
Benzo(3,4)bicyclo[3.2.1]octen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(3,4)bicyclo[321]octen-2-one is a compound with a bicyclic structure that includes a benzene ring fused to a bicyclo[321]octane framework
Applications De Recherche Scientifique
Benzo(3,4)bicyclo[3.2.1]octen-2-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reactive intermediate in organic synthesis.
Biology: It is used in the study of biological systems and the development of biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzo(3,4)bicyclo[3.2.1]octen-2-one can be synthesized through photochemical intramolecular cycloaddition reactions. For instance, 4- and 5-(2-vinylstyryl)oxazoles can be synthesized by Wittig reactions from the diphosphonium salt of α,α’-o-xylene dibromide, formaldehyde, and oxazolecarbaldehydes. These oxazoles undergo photochemical intramolecular cycloaddition to form fused oxazoline-benzobicyclo[3.2.1]octadienes, which can then be converted to this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(3,4)bicyclo[3.2.1]octen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Mécanisme D'action
The mechanism of action of benzo(3,4)bicyclo[3.2.1]octen-2-one involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its application, such as its use in drug discovery or as a reactive intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different ring size and arrangement.
Bicyclo[3.2.1]octane: This compound shares the same bicyclic framework but lacks the benzene ring fused to it.
Uniqueness
Benzo(3,4)bicyclo[3.2.1]octen-2-one is unique due to the presence of the benzene ring fused to the bicyclo[3.2.1]octane framework. This structural feature imparts distinct chemical and physical properties, making it valuable for various scientific research applications .
Propriétés
IUPAC Name |
tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-9-6-5-8(7-9)10-3-1-2-4-11(10)12/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFUSCJVVKLKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)
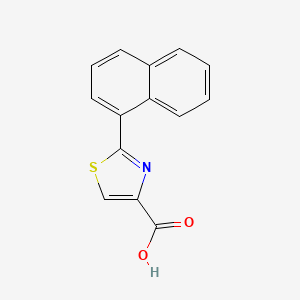
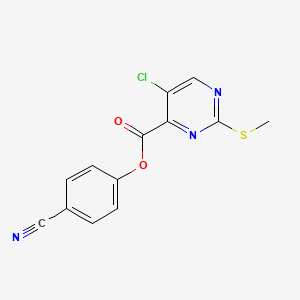
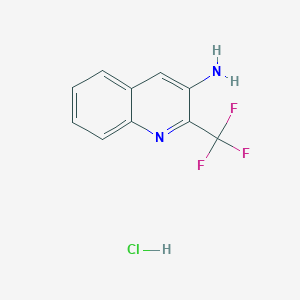

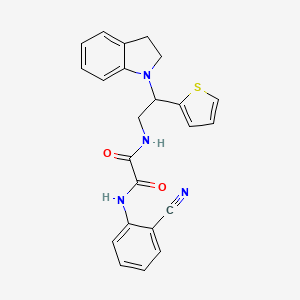
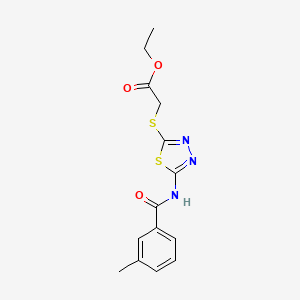
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)

